![molecular formula C8H7ClN4O2S B2930560 3-[(2-chloro-7H-purin-6-yl)sulfanyl]propanoic acid CAS No. 929832-26-8](/img/structure/B2930560.png)

3-[(2-chloro-7H-purin-6-yl)sulfanyl]propanoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

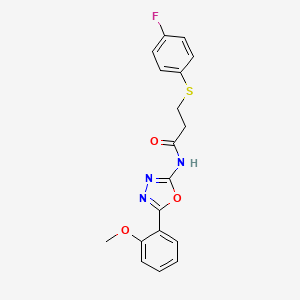

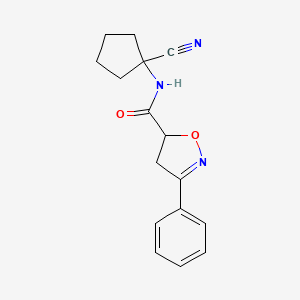

3-[(2-chloro-7H-purin-6-yl)sulfanyl]propanoic acid is a chemical compound with the empirical formula C8H7ClN4O2S . It has a molecular weight of 258.68 . The compound is solid in form .

Molecular Structure Analysis

The SMILES string of the compound is OC(CCSC1=NC(Cl)=NC2=C1N=CN2)=O . This notation provides a way to represent the structure of the compound in a textual format.Physical And Chemical Properties Analysis

The compound is solid in form . Its molecular weight is 258.68 . The InChI key, which is a unique identifier for the compound, is XLFFYMVOTDUXBD-UHFFFAOYSA-N .Scientific Research Applications

Catalytic Applications

A study by Niknam and Saberi (2009) introduced a procedure for the preparation of sulfuric acid ([3-(3-silicapropyl)sulfanyl]propyl)ester as a catalyst for formylation and acetylation of alcohols under mild conditions. This solid acid catalyst shows good to excellent yields in the transformation processes, highlighting its potential in organic synthesis and industrial applications Niknam and Saberi, 2009.

Immunobiological Activity

Doláková et al. (2005) synthesized 2-amino-3-(purin-9-yl)propanoic acids with various substitutions, including a sulfanyl group at the purine base moiety, to study their immunostimulatory and immunomodulatory potency. Their findings suggest that these compounds, especially the 2-amino-6-sulfanylpurine derivative, significantly enhance the secretion of chemokines and augment NO biosynthesis, indicating their utility in developing new immunomodulatory agents Doláková et al., 2005.

Synthesis of Novel Compounds

Research by Dorogov et al. (2004) focused on the synthesis of novel 3-(heterocyclylsulfonyl)propanoic acids and their amide derivatives, showcasing a method that provides these compounds in good yields and purity. This work demonstrates the versatility of sulfanylpropanoic acid derivatives in synthesizing a wide range of chemical entities with potential applications in medicinal chemistry and drug design Dorogov et al., 2004.

Material Science Applications

A study by Liu et al. (2010) developed efficient and stable solid acid catalysts from sulfonation of swelling mesoporous polydivinylbenzenes, highlighting the importance of such materials in catalytic processes. The catalysts exhibit high surface area, abundant mesoporosity, and high concentration of sulfonic groups, making them more active than traditional solid acids in various esterification and acylation reactions Liu et al., 2010.

Safety and Hazards

properties

IUPAC Name |

3-[(2-chloro-7H-purin-6-yl)sulfanyl]propanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClN4O2S/c9-8-12-6-5(10-3-11-6)7(13-8)16-2-1-4(14)15/h3H,1-2H2,(H,14,15)(H,10,11,12,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLFFYMVOTDUXBD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC2=C(N1)C(=NC(=N2)Cl)SCCC(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClN4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.69 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[(2-chloro-7H-purin-6-yl)sulfanyl]propanoic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-chloro-N-[3-(1H-imidazol-1-yl)propyl]benzenesulfonamide](/img/structure/B2930477.png)

![(3Z)-1-(4-fluorobenzyl)-3-{[(3-methylphenyl)amino]methylene}-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2930478.png)

![(E)-N-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-2-(p-tolyl)ethenesulfonamide](/img/structure/B2930482.png)

![1-benzyl-2-hydroxy-2-(4-methylphenyl)-2H,3H,5H,6H,7H-imidazo[2,1-b][1,3]thiazin-1-ium bromide](/img/structure/B2930485.png)

![2-chloro-N-[1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethyl]acetamide](/img/structure/B2930488.png)

![6-(4-fluorophenyl)-N-(5-methylisoxazol-3-yl)imidazo[2,1-b]thiazole-3-carboxamide](/img/structure/B2930490.png)

![2-Chloro-1-[4-[(1-phenylpyrazol-4-yl)methyl]piperazin-1-yl]propan-1-one](/img/structure/B2930500.png)